molecular formula C22H18ClN3O3S2 B2664041 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-chloro-4-methoxyphenyl)acetamide CAS No. 1252850-87-5

2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-chloro-4-methoxyphenyl)acetamide

Cat. No. B2664041
CAS RN: 1252850-87-5
M. Wt: 471.97
InChI Key: OHSMXPLGFCZQLU-UHFFFAOYSA-N
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Description

This compound is a thienopyrimidine derivative. Thienopyrimidines are a class of compounds containing a pyrimidine ring fused to a thiophene ring. They have been studied for their potential biological activities, including anticancer, anti-inflammatory, and antimicrobial effects .


Molecular Structure Analysis

The molecular structure of this compound includes a thienopyrimidine core, a benzyl group, a sulfanyl group, and a 3-chloro-4-methoxyphenyl acetamide group. The presence of these functional groups could influence the compound’s reactivity and biological activity .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by its functional groups. For example, the sulfanyl group might be involved in redox reactions, while the acetamide group could participate in hydrolysis reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be influenced by its molecular structure. For example, the presence of polar functional groups like the acetamide could increase its solubility in polar solvents .

Scientific Research Applications

Structural Characteristics and Synthesis

The structural characteristics of thieno[3,2-d]pyrimidine derivatives have been extensively studied. For example, research on the crystal structures of related compounds reveals that these molecules typically exhibit a folded conformation about the methylene C atom of the thioacetamide bridge. This conformation is stabilized by intramolecular hydrogen bonding, leading to a specific orientation of the pyrimidine ring relative to the benzene ring, which is crucial for their biological activity (S. Subasri et al., 2016; S. Subasri et al., 2017).

Antitumor Activity

The antitumor potential of thieno[3,2-d]pyrimidine derivatives has been demonstrated in various studies. For instance, a series of novel 6-phenyl-thieno[3,2-d]pyrimidine derivatives bearing different functional groups showed potent anticancer activity against several human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116) cell lines. These findings suggest that specific modifications to the thieno[3,2-d]pyrimidine scaffold can significantly enhance their anticancer efficacy (H. Hafez & Abdel-Rhman B. A. El-Gazzar, 2017).

Antimicrobial and Antifungal Activities

Thieno[3,2-d]pyrimidine derivatives have also been evaluated for their antimicrobial properties. A study reported the synthesis of new thienopyrimidine linked rhodanine derivatives which demonstrated significant antibacterial potency against E. coli, B. subtilis, B. cereus, and K. pneumonia. Additionally, certain compounds showed better antifungal potency against Aspergillus flavus, Aspergillus niger, Penicillium marneffei, and Candida albicans, highlighting the potential of thieno[3,2-d]pyrimidine derivatives as antimicrobial agents (Nagaraju Kerru et al., 2019).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. These properties are typically determined through experimental studies .

Future Directions

The future research directions for this compound could include further studies on its synthesis, characterization, and potential applications. For example, it could be studied for its potential use as a pharmaceutical or agrochemical .

properties

IUPAC Name

2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(3-chloro-4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O3S2/c1-29-18-8-7-15(11-16(18)23)24-19(27)13-31-22-25-17-9-10-30-20(17)21(28)26(22)12-14-5-3-2-4-6-14/h2-11H,12-13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHSMXPLGFCZQLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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